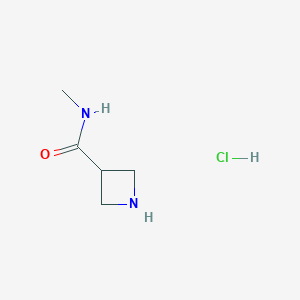

N-methylazetidine-3-carboxamide hydrochloride

概要

説明

“N-methylazetidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 864248-69-1 . It has a molecular weight of 150.61 and its linear formula is C5H11CLN2O . The compound is typically used in laboratory settings and for the manufacture of chemical compounds .

Physical And Chemical Properties Analysis

“N-methylazetidine-3-carboxamide hydrochloride” is a white solid . It has a molecular weight of 150.61 . The compound should be stored at room temperature .

科学的研究の応用

1. Catalytic N-methyl amidation of carboxylic acids

- Summary of Application : N-methyl amides are valuable building blocks in natural products and pharmaceutical science . The research focuses on the construction of this motif with high atom economy .

- Methods of Application : An atom economic protocol was used to prepare this valuable motif under DABCO/Fe 3 O 4 cooperative catalysis . This protocol is operationally simple and compatible with a range of aliphatic and (hetero)aromatic acids with very good yields (60–99%) .

- Results or Outcomes : The Fe 3 O 4 can be easily recovered and high efficiency is maintained for up to ten cycles .

2. Synthesis, characterization, antioxidant, and antibacterial activities

- Summary of Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application : The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results or Outcomes : Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

3. Transamidation of Unactivated Amides

- Summary of Application : Transamidation has been an essential topic in the formation of amide bonds over the conventional route due to chemoselectivity and greenside products . Many groups have disclosed new amide transformation techniques .

- Methods of Application : The review discusses the cross amidation reactions of unactivated amides employing a variety of reagents .

- Results or Outcomes : The comparative studies demonstrate that the transformation from both types of stating material is more effective and efficient, producing more than 80% of the desired product .

4. Catalytic and Non-catalytic Amidation of Carboxylic Acid Substrates

- Summary of Application : Carboxamides can be regarded as a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .

- Methods of Application : There are a myriad of synthetic methods available in the realm of amidation such as carboxylic acid activation, amine activation, and transamidation .

- Results or Outcomes : The focus on the activation of carboxylic acid has been principal due to availability, low cost, and its facile conversion into activated derivatives such as anhydride, acyl imidazole, and acyl halide .

5. Monoselective N-Methylation of Amides

- Summary of Application : This research reports the use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds .

- Methods of Application : The method was expanded to N-ethylation using PhEt3NI .

- Results or Outcomes : The research provides a new approach for the N-methylation of amides .

6. Synthesis of Carbamides

- Summary of Application : This research reports the use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds .

- Methods of Application : The method was expanded to N-ethylation using PhEt3NI .

- Results or Outcomes : The research provides a new approach for the N-methylation of amides .

Safety And Hazards

“N-methylazetidine-3-carboxamide hydrochloride” is classified as a warning signal word . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

N-methylazetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-6-5(8)4-2-7-3-4;/h4,7H,2-3H2,1H3,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPDTVIPUIZIFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylazetidine-3-carboxamide hydrochloride | |

CAS RN |

864248-69-1 | |

| Record name | N-methylazetidine-3-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

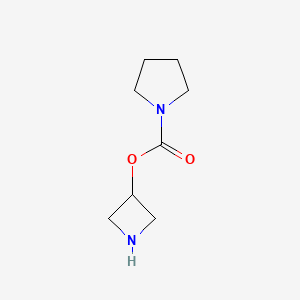

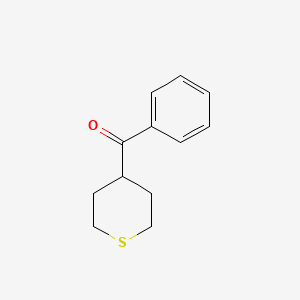

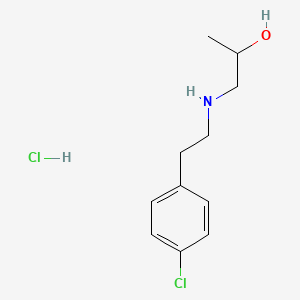

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)

![2-[[(R)-3-Methyl-1-piperazinyl]methyl]benzonitrile](/img/structure/B1473601.png)

![Octahydropiperazino[2,1-c]morpholine-6,9-dione](/img/structure/B1473603.png)

![2-[Isopropyl-(3-trityloxy-propyl)-amino]-ethanol](/img/structure/B1473606.png)

![4-(Imidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473614.png)

![1-[(2,3,5-Trifluorophenyl)methyl]piperazine](/img/structure/B1473617.png)